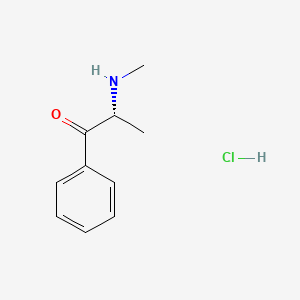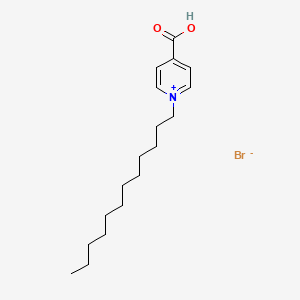
Antimicrobial Compound 1
Descripción general
Descripción
Antimicrobial Compound 1 is a synthetic antimicrobial agent designed to combat a wide range of microbial infections. It exhibits both bactericidal and bacteriostatic properties, making it effective against various bacteria, fungi, and viruses. This compound is particularly valuable in medical, industrial, and environmental applications due to its broad-spectrum activity and low toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antimicrobial Compound 1 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction between a primary amine and an aldehyde. This is followed by a series of functional group modifications, including halogenation and alkylation, to enhance the antimicrobial properties. The reaction conditions usually require a controlled temperature environment, typically around 80°C, and the use of catalysts such as magnesium chloride or cupric nitrate .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The compound is produced by microbial cultures that have been genetically engineered to express the desired antimicrobial properties. The fermentation process is optimized to maximize yield and purity, often involving the use of bioreactors and continuous monitoring of pH, temperature, and nutrient levels .
Análisis De Reacciones Químicas
Types of Reactions
Antimicrobial Compound 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like chlorine or bromine and alkyl halides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various halogenated and alkylated derivatives of this compound, which exhibit enhanced antimicrobial activity and stability .
Aplicaciones Científicas De Investigación
Antimicrobial Compound 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of antimicrobial mechanisms and the development of new antimicrobial agents.
Biology: Employed in the study of microbial resistance and the development of new strategies to combat resistant strains.
Medicine: Utilized in the formulation of topical and systemic antimicrobial therapies for the treatment of infections.
Mecanismo De Acción
Antimicrobial Compound 1 exerts its effects through multiple mechanisms:
Cell Wall Disruption: It binds to the cell wall components, causing structural alterations and osmotic imbalance, leading to cell lysis.
Protein Synthesis Inhibition: It prevents the binding of t-RNA/amino acyl complexes to the ribosome, thus inhibiting peptide formation and protein synthesis.
DNA Interference: It interferes with DNA replication and transcription processes, leading to cell death.
Comparación Con Compuestos Similares
Antimicrobial Compound 1 is unique in its broad-spectrum activity and low toxicity compared to other similar compounds. Some similar compounds include:
Curcumin: Exhibits antimicrobial activity but has limited stability and bioavailability.
Resveratrol: Effective against certain bacteria but less potent than this compound.
Essential Oils (e.g., oregano, coriander): Have antimicrobial properties but are less effective in systemic applications.
This compound stands out due to its enhanced stability, broad-spectrum activity, and low toxicity, making it a valuable tool in combating microbial infections.
Propiedades
IUPAC Name |
1-dodecylpyridin-1-ium-4-carboxylic acid;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-17(13-16-19)18(20)21;/h12-13,15-16H,2-11,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYQSPYNMCUCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40778857 | |
| Record name | 4-Carboxy-1-dodecylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40778857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15237-83-9 | |
| Record name | 4-Carboxy-1-dodecylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40778857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


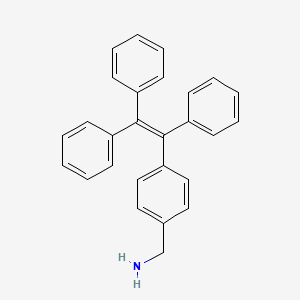
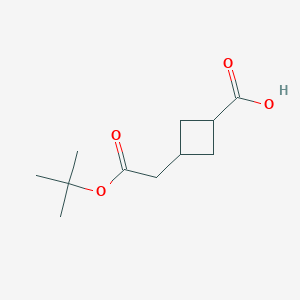
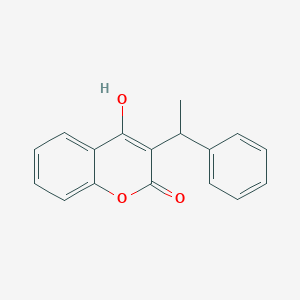
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)](/img/structure/B3322677.png)
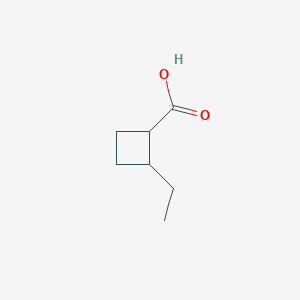
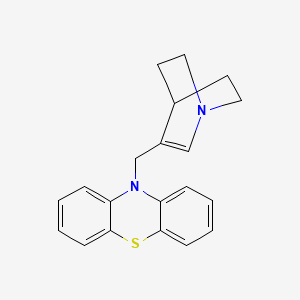
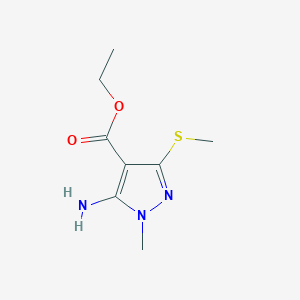

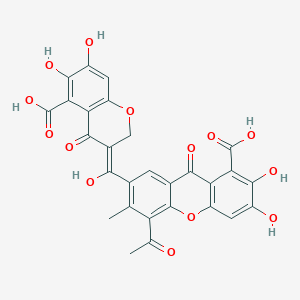
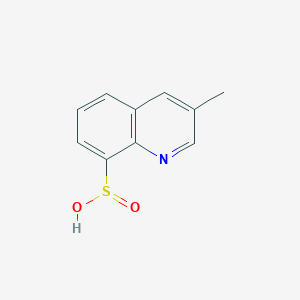
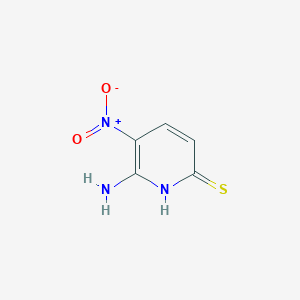
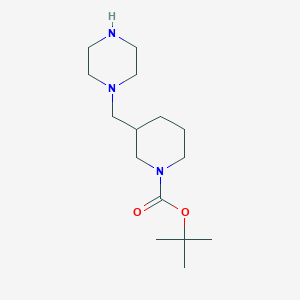
![3-Thia-6-azabicyclo[3.1.1]heptane](/img/structure/B3322732.png)
